molecular formula C9H9ClFNO B7845564 2-chloro-N-(4-fluorophenyl)-N-methylacetamide

2-chloro-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B7845564
M. Wt: 201.62 g/mol
InChI Key: OEMQNRFKYTXLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-fluorophenyl)-N-methylacetamide is a chemical compound with the molecular formula C8H7ClFNO. It is a derivative of acetamide and contains a fluorine atom on the phenyl ring and a chlorine atom on the acetamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-fluorophenyl)-N-methylacetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 2-chloro-N-(4-fluorophenyl)-N-methylacetic acid.

  • Reduction: Reduction can yield 2-chloro-N-(4-fluorophenyl)-N-methylamine.

  • Substitution: Substitution reactions can produce a variety of derivatives, such as 2-fluoro-N-(4-fluorophenyl)-N-methylacetamide.

Scientific Research Applications

2-Chloro-N-(4-fluorophenyl)-N-methylacetamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-fluorophenyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-N-(4-fluorophenyl)-N-methylacetamide is similar to other acetamide derivatives, but its unique combination of fluorine and chlorine atoms gives it distinct properties. Some similar compounds include:

  • 2-Chloro-N-(4-fluorophenyl)-N-propan-2-ylacetamide

  • 2-Chloro-N-(4-fluorophenyl)-N-ethylacetamide

  • 2-Chloro-N-(4-fluorophenyl)-N-butylacetamide

These compounds differ in their alkyl groups, which can affect their reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMQNRFKYTXLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-fluorophenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-fluorophenyl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(4-fluorophenyl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(4-fluorophenyl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(4-fluorophenyl)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(4-fluorophenyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.